molecular formula C25H33N5O3 B6462465 N-[3-(dimethylamino)propyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide CAS No. 2549018-79-1

N-[3-(dimethylamino)propyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide

Cat. No.: B6462465
CAS No.: 2549018-79-1
M. Wt: 451.6 g/mol
InChI Key: ICCWCYPDYFJRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)propyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide is a structurally complex molecule featuring a tricyclic azatricyclo core with two ketone groups (2,4-dioxo), a piperazine ring, and a dimethylaminopropylacetamide side chain. The piperazine moiety, common in CNS-active compounds, may contribute to interactions with neurotransmitter receptors, while the dimethylamino group could influence solubility and pharmacokinetics .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3/c1-27(2)11-5-10-26-22(31)18-29-14-12-28(13-15-29)16-17-30-24(32)20-8-3-6-19-7-4-9-21(23(19)20)25(30)33/h3-4,6-9H,5,10-18H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCWCYPDYFJRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CN1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(dimethylamino)propyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide is a complex organic compound with potential biological activities that have garnered interest in pharmaceutical research. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dimethylaminopropyl Group : This moiety is known for enhancing solubility and bioavailability.
  • Piperazine Ring : A common scaffold in medicinal chemistry that contributes to various pharmacological effects.
  • Azatricyclo Structure : This unique bicyclic system may influence the compound's interaction with biological targets.
PropertyValue
Molecular FormulaC₃₁H₄₃N₃O₂
Molecular Weight505.68 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The piperazine component is known for modulating neurotransmitter receptors which could have implications in neurological disorders.

Therapeutic Potential

Research indicates that this compound may have applications in:

  • Cancer Therapy : Due to its structural attributes and potential enzyme inhibition properties.
  • Neurological Disorders : Its ability to interact with neurotransmitter systems suggests possible benefits in treating conditions like depression or anxiety.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 50 µM .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of compounds containing the piperazine moiety. This study demonstrated that these compounds exhibited anxiolytic effects in animal models when administered at doses of 5–20 mg/kg .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several pharmacologically relevant analogs, as detailed below:

Spirocyclic Diazaspiro Derivatives (Compounds 13 and 14)

  • Structure : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and its 3-chlorophenyl analog (14) feature a spirocyclic diazaspiro core and a piperazine-propyl chain .
  • The diazaspiro core in 13/14 vs. the azatricyclo system in the target compound suggests divergent conformational constraints, which may affect binding kinetics. The phenyl/chlorophenyl substituents in 13/14 contrast with the azatricyclo-dioxo group in the target compound, implying differences in electronic properties and steric bulk.

Piperazine-Linked Tricyclic Derivatives ()

  • Examples :
    • 1052538-09-6 (thia-azatricyclo with phenylsulfanylpropanamide)
    • 1052537-38-8 (thia-azatricyclo with dioxopyrrolidinylbenzamide)
  • Comparison: These analogs share the dimethylaminopropyl and piperazine groups but replace the azatricyclo-dioxo core with sulfur-containing tricyclic systems. The thia-azatricyclo systems may alter redox stability or metabolic pathways compared to the oxygen-rich dioxo core of the target compound. Both analogs are hydrochloride salts, suggesting enhanced aqueous solubility relative to the acetamide form of the target compound .

Phenolic Piperazineacetamide ()

  • Structure: 2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]-N-propan-2-ylacetamide includes a phenolic moiety and isopropylacetamide.
  • Comparison: The hydroxy and methoxy groups in this compound contrast with the azatricyclo-dioxo system, likely influencing hydrogen-bonding capabilities and target selectivity. The isopropyl group vs. dimethylaminopropyl in the target compound may result in differences in lipophilicity and blood-brain barrier penetration .

Comparative Data Table

Property Target Compound Compound 13/14 Analogs Compound
Core Structure Azatricyclo-dioxo Diazaspiro-decane-dione Thia-azatricyclo Phenolic-propanoyl
Piperazine Substituent 2-(Azatricyclo-ethyl) 3-(Phenyl/chlorophenylpropyl) Thioacetyl/dioxopyrrolidinyl 3-(4-hydroxy-3,5-dimethoxyphenylpropanoyl)
Side Chain N-[3-(dimethylamino)propyl]acetamide Propyl-piperazine Hydrochloride salts N-isopropylacetamide
Key Functional Groups Dioxo, dimethylamino Phenyl/Cl-phenyl, spirocyclic Thioether, dioxopyrrolidine Hydroxy, methoxy
Hypothesized Targets Serotonin/dopamine receptors (piperazine), kinases (dioxo) CNS receptors (spirocyclic amines) Enzymes (thioether reactivity) Antioxidant or anti-inflammatory targets

Research Implications and Limitations

  • Structural Insights : The azatricyclo-dioxo core may confer unique binding modes compared to spirocyclic or sulfur-containing analogs, warranting crystallographic studies (e.g., via SHELX software ).
  • Pharmacological Gaps: Limited activity data in the provided evidence precludes direct efficacy comparisons. Future studies should measure IC50 values for shared targets (e.g., serotonin receptors).
  • Solubility and Bioavailability : The hydrochloride salts in analogs suggest salt formation as a strategy to improve the target compound’s solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.